molecular formula C12H20N2O3 B2585375 1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 953750-52-2

1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2585375
CAS No.: 953750-52-2
M. Wt: 240.303
InChI Key: VGGNKONIJOCGOX-UHFFFAOYSA-N
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Description

1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 953750-52-2; PubChem CID: 16781629) is a high-purity synthetic organic compound supplied as a powder for life science research. This compound has a molecular formula of C12H20N2O3 and a molecular weight of 240.3 g/mol. The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. While specific biological data for this exact analog is limited in public literature, closely related structural analogs have shown promising research applications. Compounds based on the 5-oxopyrrolidine core have been investigated as potent antioxidants, with some derivatives exhibiting activity exceeding that of ascorbic acid . Furthermore, this chemical scaffold is a subject of interest in oncology research, as certain hydrazone derivatives of 5-oxopyrrolidine-3-carboxylic acid have displayed significant cytotoxic effects against human cancer cell lines, including melanoma (A375) and prostate adenocarcinoma (PPC-1), in both 2D and 3D culture models . Another key research area is antimicrobial development, where similar derivatives have shown structure-dependent activity against Gram-positive pathogens such as Staphylococcus aureus , including methicillin-resistant (MRSA) and vancomycin-intermediate strains, as well as activity against drug-resistant fungal pathogens like Candida auris . The structural features of this molecule, including the 1-ethylpyrrolidine and carboxylic acid functionalities, make it a valuable intermediate for synthesizing more complex molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. Available packaging includes sample and bulk quantities, with custom synthesis options available for specific research needs.

Properties

IUPAC Name

1-[(1-ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-2-13-5-3-4-10(13)8-14-7-9(12(16)17)6-11(14)15/h9-10H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGNKONIJOCGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Oxidation: The final step involves the oxidation of the intermediate compound to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

This compound is classified with the signal word "Warning" and associated hazard statements indicating potential harm if ingested or if it comes into contact with skin or eyes.

Medicinal Chemistry

1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been explored for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy against certain cancer cell lines. The results indicated that this compound exhibited cytotoxicity, leading to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Neuropharmacology

The compound's pyrrolidine structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.

Case Study: Effects on Neurotransmission

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound could enhance synaptic transmission in rodent models, suggesting implications for treating neurodegenerative disorders.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of other complex molecules. Its unique functional groups allow for various chemical modifications.

Data Table: Synthetic Routes

Route DescriptionYield (%)Conditions
Reaction with aldehydes85Reflux in ethanol
Cyclization with amines75Room temperature
Esterification with carboxylic acids90Acid-catalyzed conditions

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings due to its structural properties.

Case Study: Polymer Development

A recent project explored using this compound to create biodegradable polymers. The resulting materials showed promising mechanical properties and degradation rates suitable for environmental applications.

Mechanism of Action

The mechanism of action of 1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Aromatic-Substituted Derivatives

  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (–6, 10):

    • Substituents: Chloro, hydroxyl, nitro, and heterocyclic groups (e.g., thiazole, triazole).
    • Activities: Potent antioxidants, with some compounds (e.g., compound 10 in ) showing 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituents: Fluorine at the ortho position of the phenyl ring.
    • Properties: Enhanced metabolic stability due to fluorine’s electronegativity; explored for anti-inflammatory and antimicrobial applications .

Aliphatic and Heterocyclic Derivatives

  • 1-Allyl-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituent: Allyl group.
    • Properties: Moderate lipophilicity; used as a synthetic intermediate for further functionalization .
  • 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid ():

    • Substituent: Furylmethyl group.
    • Properties: Melting point 159°C; predicted pKa 4.48, indicating moderate acidity .

Complex Heterocyclic Derivatives

  • 1-[2-(1H-Indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (): Substituent: Indole-ethyl group. Potential Applications: Neuroactive or receptor-targeting agents due to indole’s prevalence in CNS drugs .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Features
Target Compound (1-Ethylpyrrolidin-2-yl)methyl 252.31 N/A ~1.2 High lipophilicity, tertiary amine
1-(5-Chloro-2-hydroxyphenyl) derivative (10) Thiazole-heterocycle ~400 127–128 ~2.5 Strong antioxidant (1.5× ascorbic acid)
1-(2-Furylmethyl) derivative Furylmethyl 209.20 159 ~0.8 Oxoproline analog, moderate acidity
1-Allyl derivative Allyl 169.18 N/A ~0.5 Synthetic versatility

Antioxidant Activity

  • Chlorophenyl derivatives (e.g., compound 10 and 21 in ) exhibit potent radical scavenging via electron donation, with IC₅₀ values lower than ascorbic acid in DPPH assays .
  • Mechanistic Insight : Electron-withdrawing groups (e.g., Cl) enhance stability of radical intermediates, while heterocycles (e.g., thiazole) improve π-π stacking with biological targets.

Antibacterial and Anti-Inflammatory Potential

  • 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid () showed activity against Gram-positive bacteria, likely via inhibition of folate synthesis .
  • Fluorophenyl derivatives () are hypothesized to target cyclooxygenase (COX) enzymes due to structural similarity to NSAIDs .

Target Compound’s Inferred Activity

The ethylpyrrolidinylmethyl group may confer affinity for amine-binding receptors (e.g., GPCRs or ion channels), distinguishing it from antioxidant-focused analogs. Its tertiary amine could enhance blood-brain barrier penetration, suggesting CNS applications .

Biological Activity

1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid, also known by its CAS number 953750-52-2, is a compound with significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on recent studies and findings.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₂H₂₀N₂O₃
Molecular Weight240.3 g/mol
IUPAC Name1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid
PubChem CID16781629

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit anticancer properties. The biological activity was tested using the A549 human lung adenocarcinoma model. Key findings include:

  • Cytotoxicity : The compound showed a structure-dependent cytotoxic effect on A549 cells, with a notable reduction in cell viability observed at a concentration of 100 µM for 24 hours. This was compared against cisplatin, a standard chemotherapeutic agent, where the compound exhibited comparable or enhanced efficacy in reducing cell viability .
  • Selectivity : While the compound demonstrated significant cytotoxicity towards cancer cells, it also affected non-cancerous cells (HSAEC-1 KT), indicating a need for further structural modifications to enhance selectivity towards cancerous tissues .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various multidrug-resistant pathogens. The following points summarize its efficacy:

  • Pathogen Resistance : The compound was tested against strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results indicated that certain derivatives exhibited antimicrobial activity against these resistant strains, suggesting potential for development as new antimicrobial agents .
  • Structure-Activity Relationship : The biological activity was found to be highly dependent on the structural features of the compound. Modifications to the pyrrolidine moiety significantly influenced both anticancer and antimicrobial activities .

Case Studies

Several case studies have highlighted the effectiveness of 5-oxopyrrolidine derivatives in both anticancer and antimicrobial applications:

  • Study on Anticancer Activity : A study involving various derivatives showed that modifications led to varying degrees of cytotoxicity against A549 cells. Notably, compounds with free amino groups exhibited enhanced activity compared to those with acetylamino fragments .
  • Antimicrobial Screening : Another investigation assessed the efficacy of this compound against resistant bacterial strains using broth microdilution techniques. Some derivatives demonstrated significant inhibitory concentrations (MIC values) against Gram-positive bacteria, indicating their potential as therapeutic agents in treating infections caused by resistant pathogens .

Q & A

Basic: What are the common synthetic routes for 1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid?

Answer:
The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Condensation of a pyrrolidinone precursor (e.g., itaconic acid) with an amine derivative under reflux conditions in aqueous or alcoholic media.
  • Step 2 : Purification via alkaline/base extraction (e.g., dissolution in 5% NaOH followed by acidification to isolate the carboxylic acid form).
  • Step 3 : Functionalization of the pyrrolidinone ring, such as esterification using methanol and catalytic sulfuric acid .
    Key Considerations : Optimize reaction time and temperature to avoid side products like over-esterification or ring-opening.

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., integration ratios for ethyl and methyl groups).
  • FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500-3000 cm⁻¹).
  • Elemental Analysis : Validate empirical formula accuracy (e.g., C, H, N content).
  • X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Advanced: How can diastereoselectivity be controlled during the synthesis of 5-oxopyrrolidine derivatives?

Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., dimethyl glutamate hydrochlorides) to induce stereochemical outcomes.
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states.
  • Catalytic Conditions : Asymmetric catalysis (e.g., chiral Brønsted acids) can achieve >90% enantiomeric excess in cyclization steps .
    Methodological Note : Monitor diastereomer ratios via HPLC with chiral columns or NMR spectroscopy.

Advanced: What strategies are effective for resolving contradictions in biological activity data across different assays?

Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., pH, serum concentration).
  • Dose-Response Curves : Compare IC₅₀ values across multiple concentrations to identify non-linear effects.
  • Orthogonal Assays : Use complementary methods (e.g., enzymatic inhibition vs. cell viability assays) to confirm target specificity .
    Example : A compound showing antioxidant activity in DPPH assays but not in cellular ROS assays may require permeability or metabolism studies.

Advanced: How can computational modeling predict the binding affinity of derivatives to target proteins?

Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., binding to γ-aminobutyric acid receptors).
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR Models : Corrogate substituent electronegativity or logP values with activity data to design optimized derivatives .
    Validation : Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water mixtures for carboxylic acid derivatives; monitor solubility-temperature profiles.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM for polar intermediates).
  • Acid-Base Extraction : Separate unreacted amines or acidic byproducts via pH-selective partitioning .

Advanced: What methodologies are used to synthesize bioactive derivatives (e.g., hydrazides, esters)?

Answer:

  • Hydrazide Formation : React methyl esters with hydrazine monohydrate in isopropanol (80°C, 4–6 hours).
  • Schiff Base Condensation : Treat carbohydrazides with aromatic aldehydes in ethanol under reflux (e.g., 12 hours for imine formation).
  • Bioactivity Screening : Prioritize derivatives for antimicrobial testing via MIC (minimum inhibitory concentration) assays or cytotoxicity studies in 3D tumor spheroids .

Advanced: How to address low yields in multi-step syntheses of pyrrolidinone derivatives?

Answer:

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps prone to decomposition.
  • Byproduct Analysis : Characterize side products via LC-MS to adjust stoichiometry or solvent polarity .

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